molecular formula C5H6O3S2 B168669 3-Thiophenemethanesulfonic acid CAS No. 162152-41-2

3-Thiophenemethanesulfonic acid

Cat. No. B168669
M. Wt: 178.2 g/mol
InChI Key: UKMHIWZYRJCESC-UHFFFAOYSA-N
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Description

3-Thiophenemethanesulfonic acid is a sulfur-containing compound. However, there is limited information available about this specific compound. It’s worth noting that thiophene derivatives are significant in various fields. For instance, Thiophene-3-acetic acid, an organosulfur compound with the formula HO2CCH2C4H3S, is a white solid and has attracted attention as a precursor to functionalized derivatives of polythiophene1.



Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years. A review highlights the concept of ring-forming multicomponent synthesis of thiophenes and their derivatives2. However, specific synthesis methods for 3-Thiophenemethanesulfonic acid are not readily available in the sources retrieved.



Molecular Structure Analysis

The molecular structure of 3-Thiophenemethanesulfonic acid is not explicitly mentioned in the sources retrieved. However, thiophene is a five-membered ring made up of one sulfur and four carbon atoms3. Further analysis or experimentation would be required to determine the exact molecular structure of 3-Thiophenemethanesulfonic acid.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Thiophenemethanesulfonic acid are not detailed in the sources retrieved. However, the reactivity of thiophene and its derivatives has been studied extensively. For instance, the reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Thiophenemethanesulfonic acid are not explicitly mentioned in the sources retrieved. However, thiophene derivatives are known to possess exceptional photophysical properties compared to other heterocycles4. Further research or experimentation would be required to determine the specific properties of 3-Thiophenemethanesulfonic acid.


Safety And Hazards

Specific safety data and hazards associated with 3-Thiophenemethanesulfonic acid are not detailed in the sources retrieved. However, it’s important to handle all chemicals with care and follow appropriate safety protocols. A Safety Data Sheet (SDS) for a similar compound, 3-Thiopheneacetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation5.


Future Directions

Thiophene derivatives have been gaining attention due to their wide range of applications. They have shown potential in various fields such as pharmaceuticals, optoelectronics, and material science678. Therefore, the study and development of 3-Thiophenemethanesulfonic acid and similar compounds could open up new possibilities in these areas. Further research is needed to explore these potential applications.


properties

IUPAC Name

thiophen-3-ylmethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMHIWZYRJCESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenemethanesulfonic acid

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